1-Bromo-4-chloro-2-(4,4,4-trifluorobutoxy)benzene
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Overview
Description
1-Bromo-4-chloro-2-(4,4,4-trifluorobutoxy)benzene is a halogenated aromatic compound characterized by the presence of bromine, chlorine, and a trifluorobutoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-4-chloro-2-(4,4,4-trifluorobutoxy)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Etherification: The trifluorobutoxy group can be introduced via a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Bromo-4-chloro-2-(4,4,4-trifluorobutoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding phenols or quinones, and reduction reactions to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki coupling reactions with boronic acids to form biaryl compounds, using palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-4-chloro-2-(4,4,4-trifluorobutoxy)benzene has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Bromo-4-chloro-2-(4,4,4-trifluorobutoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms and trifluorobutoxy group can form strong interactions with active sites, leading to inhibition or modulation of biological activity . The compound’s aromatic structure allows it to participate in π-π stacking interactions and hydrogen bonding, further influencing its activity .
Comparison with Similar Compounds
1-Bromo-4-chloro-2-(4,4,4-trifluorobutoxy)benzene can be compared with other halogenated aromatic compounds such as:
1-Bromo-4-chlorobenzene: Lacks the trifluorobutoxy group, making it less versatile in certain applications.
1-Bromo-4-chloro-2-fluorobenzene: Contains a fluorine atom instead of the trifluorobutoxy group, leading to different reactivity and applications.
1-Bromo-4-chloro-2-nitrobenzene: The presence of a nitro group significantly alters its chemical properties and applications.
The uniqueness of this compound lies in the combination of halogen atoms and the trifluorobutoxy group, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
1-bromo-4-chloro-2-(4,4,4-trifluorobutoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClF3O/c11-8-3-2-7(12)6-9(8)16-5-1-4-10(13,14)15/h2-3,6H,1,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTDORRZSGCCNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCCCC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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